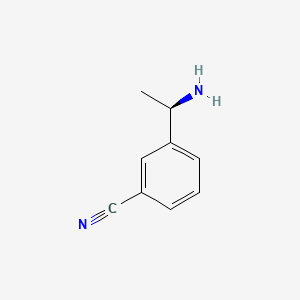

(R)-3-(1-aminoethyl)benzonitrile

描述

Significance of Chiral Amines in Organic Synthesis and Pharmaceutical Chemistry

Chiral amines are organic compounds that are fundamental to the development of pharmaceuticals and other specialized chemicals. researchgate.netnih.gov Chirality, a property where a molecule is non-superimposable on its mirror image, is a crucial concept in pharmacology. openaccessgovernment.org Often, only one of a molecule's two enantiomers (mirror-image forms) exhibits the desired therapeutic effect, while the other may be inactive or even cause harmful side effects. openaccessgovernment.org This principle underscores the necessity of producing bioactive compounds in a single, pure enantiomeric form. openaccessgovernment.org

In the pharmaceutical industry, approximately 40-45% of small-molecule drugs contain chiral amine fragments, highlighting their importance. openaccessgovernment.orgacs.org These compounds serve as essential intermediates and building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and natural products. researchgate.netresearchgate.net The stereoselective synthesis of chiral amines is a primary focus in organic chemistry, with researchers continually seeking efficient and atom-economical methods. researchgate.net

Chiral amines are not only integral parts of final drug structures but are also employed as catalysts and auxiliaries in asymmetric synthesis. cuni.czsigmaaldrich.comalfachemic.com They can be used as chiral bases in enantioselective reactions or as resolving agents for separating racemic mixtures. sigmaaldrich.com The development of methods like asymmetric hydrogenation of imines and reductive amination provides direct pathways to these valuable compounds. researchgate.netacs.org

Overview of Benzonitrile (B105546) Derivatives in Synthetic Methodologies

Benzonitrile and its derivatives are a class of aromatic organic compounds characterized by a benzene (B151609) ring attached to a nitrile group (-C≡N). atamankimya.com This functional group makes them highly versatile precursors and intermediates in organic synthesis. atamankimya.comwikipedia.orgatamanchemicals.com The nitrile moiety can be converted into various other functional groups, including amines and carboxylic acids, making benzonitriles valuable starting materials for a diverse range of molecules. atamankimya.com

Historically, benzonitrile was first synthesized in 1844. wikipedia.org Industrially, it is primarily produced through the ammoxidation of toluene. wikipedia.orgatamanchemicals.com In laboratory settings, it can be prepared through methods like the dehydration of benzamide (B126) or the Rosenmund-von Braun reaction. wikipedia.org

Benzonitrile derivatives are used in the manufacturing of pharmaceuticals, dyes, rubber chemicals, and agrochemicals. atamankimya.commedcraveonline.com They also serve as solvents for certain polymers and resins and can form coordination complexes with transition metals, which act as useful synthetic intermediates. atamankimya.comwikipedia.org The versatility of the benzonitrile group makes it a key component in the synthesis of numerous complex organic structures. google.comrsc.org

Contextualizing (R)-3-(1-aminoethyl)benzonitrile as a Key Chiral Building Block

This compound, with the CAS number 127852-31-7, emerges as a significant chiral building block by combining the key features of both chiral amines and benzonitrile derivatives. nih.govmarketpublishers.commanchesterorganics.com As a chiral building block, it provides a pre-made stereocenter, which is essential in the development of new stereoisomeric drugs. enamine.net The demand for such optically pure compounds has grown as regulatory agencies emphasize the need to understand the properties of individual enantiomers in new drug applications. enamine.net

The structure of this compound offers dual functionality: the chiral primary amine group allows for stereospecific reactions and introductions of further molecular complexity, while the benzonitrile group serves as a versatile handle for a variety of chemical transformations. This makes the compound a valuable intermediate in the synthesis of targeted, high-value molecules, particularly in the pharmaceutical and fine chemical industries. marketpublishers.com The synthesis of such chiral building blocks can be achieved through methods like asymmetric synthesis or the resolution of racemic mixtures. enamine.net

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | 3-[(1R)-1-aminoethyl]benzonitrile nih.gov |

| Molecular Formula | C₉H₁₀N₂ nih.gov |

| Molecular Weight | 146.19 g/mol nih.gov |

| CAS Number | 127852-31-7 nih.gov |

Structure

3D Structure

属性

IUPAC Name |

3-[(1R)-1-aminoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDRNGQVIRUPOC-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC(=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610424 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127852-31-7 | |

| Record name | 3-[(1R)-1-Aminoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for R 3 1 Aminoethyl Benzonitrile

Asymmetric Synthesis Approaches to Enantiopure (R)-3-(1-aminoethyl)benzonitrile

The generation of the single (R)-enantiomer of 3-(1-aminoethyl)benzonitrile (B170319) is critical for its application in stereospecific synthesis. This is accomplished using several key asymmetric strategies.

Catalytic asymmetric synthesis represents one of the most efficient and atom-economical methods for producing chiral amines. tdx.cat The most direct precursor for this compound is 3-acetylbenzonitrile (B155718). biosynth.comcymitquimica.comnih.gov Two main catalytic strategies are employed: the asymmetric hydrogenation of an intermediate imine and the direct asymmetric reductive amination (DARA) of the ketone.

Asymmetric Hydrogenation of Imines: This is a highly effective method for preparing chiral amines. nih.gov The process typically involves the condensation of 3-acetylbenzonitrile with an amine source to form a prochiral imine, which is then hydrogenated in the presence of a chiral transition metal catalyst. Iridium chinesechemsoc.orgresearchgate.net and Ruthenium acs.org complexes are commonly used. For instance, iridium catalysts bearing chiral phosphine-oxazoline (PHOX) or spiro phosphine-amine-phosphine (SpiroPNP) ligands have shown high efficiency and enantioselectivity in the hydrogenation of various imines. nih.govchinesechemsoc.org The N-H imine derived from 3-acetylbenzonitrile can be prepared by organometallic addition to the nitrile and isolated as a stable hydrochloride salt before being subjected to homogeneous asymmetric hydrogenation. nih.gov

Direct Asymmetric Reductive Amination (DARA): This approach is even more direct, converting the ketone (3-acetylbenzonitrile) into the chiral primary amine in a single step using an ammonia (B1221849) source and a reducing agent, typically hydrogen gas, under the influence of a chiral catalyst. acs.org Ruthenium-based catalysts, such as those with the C3-TunePhos ligand, have been successfully applied to the DARA of various alkyl aryl ketones with ammonium (B1175870) salts, achieving excellent enantiocontrol (>90% ee for most cases). nih.govthieme-connect.com This method is user-friendly and provides operationally simple access to industrially relevant primary amines. nih.gov

Biocatalytic Asymmetric Synthesis: Transaminases (TAs), particularly ω-transaminases (omega-TAs), are powerful biocatalysts for the synthesis of chiral amines from prochiral ketones. nih.govworktribe.com An (R)-selective transaminase can be used to convert 3-acetylbenzonitrile into this compound with high enantiomeric excess (>99% ee). researchgate.net The reaction uses an amino donor, such as L-alanine or isopropylamine (B41738), and the enzyme catalyzes the stereoselective transfer of the amino group to the ketone. nih.govnih.gov Challenges such as unfavorable reaction equilibria can be overcome by implementing strategies like in situ product removal. researchgate.net

Table 1: Overview of Catalytic Asymmetric Methods

| Method | Precursor | Catalyst Type | Key Features | Ref. |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 3-Acetylbenzonitrile-derived imine | Chiral Ir or Ru complexes | High efficiency and enantioselectivity (up to 99% ee). | nih.govchinesechemsoc.org |

| Direct Asymmetric Reductive Amination (DARA) | 3-Acetylbenzonitrile | Chiral Ru complexes (e.g., Ru/TunePhos) | Single-step conversion from ketone to primary amine. | acs.orgnih.gov |

| Biocatalytic Transamination | 3-Acetylbenzonitrile | (R)-selective ω-Transaminase | High enantioselectivity (>99% ee) under mild conditions. | nih.govresearchgate.net |

An alternative to direct enantioselective catalysis is the use of diastereoselective reactions employing a chiral auxiliary. This strategy is among the most efficient and reliable for preparing a wide array of chiral amines. osi.lv The most prominent method involves the use of Ellman's auxiliary, tert-butanesulfinamide.

The synthesis begins with the condensation of (R)- or (S)-tert-butanesulfinamide with the ketone precursor, 3-acetylbenzonitrile. This reaction forms an N-tert-butanesulfinyl ketimine intermediate. The chiral sulfinyl group then directs the stereochemistry of a subsequent reduction of the C=N bond. The addition of a hydride reagent (e.g., from sodium borohydride) occurs from the less hindered face of the imine, leading to the formation of the corresponding sulfinamide with high diastereoselectivity. The final step is the removal of the chiral auxiliary under acidic conditions (e.g., HCl in an alcohol solvent), which liberates the desired chiral primary amine, this compound, as its hydrochloride salt. A key advantage of this method is that the chiral auxiliary can often be recovered and recycled. nih.gov

Achieving high enantioselectivity in the synthesis of this compound requires careful design and optimization of the reaction conditions.

For transition metal-catalyzed hydrogenations , several factors are crucial:

Ligand Structure: The choice of the chiral ligand coordinated to the metal center (Ir, Ru, Rh) is paramount. Ligands with specific backbones and steric/electronic properties, such as TunePhos, BINAP, and various P,N ligands (e.g., PHOX), create a specific chiral environment around the metal that dictates the facial selectivity of the hydrogenation. nih.govacs.org

Catalyst Precursor and Additives: The counterion of the metal precursor and the presence of additives can significantly influence catalyst activity and selectivity. For example, in palladium-catalyzed hydrogenations, trifluoroacetate (B77799) salts often perform better than acetate (B1210297) salts. dicp.ac.cn

Reaction Conditions: Parameters such as solvent, hydrogen pressure, and temperature must be fine-tuned. Lower temperatures often lead to higher enantioselectivity. researchgate.net

For biocatalytic transaminations , optimization involves:

Enzyme Screening and Engineering: A library of transaminases is often screened to identify an enzyme with activity and selectivity towards the target substrate (3-acetylbenzonitrile). If no suitable wild-type enzyme is found, protein engineering techniques like directed evolution can be used to create a variant with the desired properties. researchgate.net

Process Conditions: The pH, temperature, substrate concentration, and choice of amino donor are optimized. To drive the reaction towards completion, by-products that may cause inhibition (such as pyruvate (B1213749) when alanine (B10760859) is the donor) can be removed using a coupled-enzyme system (e.g., lactate (B86563) dehydrogenase or pyruvate decarboxylase). tdx.catnih.gov

Precursors and Starting Materials for this compound Synthesis

The selection of appropriate starting materials is fundamental to an efficient synthetic route. Benzonitrile (B105546) derivatives are the most logical and common precursors.

The most direct and widely used precursor for synthesizing this compound is 3-acetylbenzonitrile . biosynth.comnih.gov This aromatic ketone contains the necessary carbon skeleton and the benzonitrile moiety. It can be directly converted into the target chiral amine via the asymmetric reductive amination or transamination methods described previously. acs.orgworktribe.com

Another potential starting material is 3-cyanobenzaldehyde (B1676564) . patsnap.comchemicalbook.com This aldehyde can be used to form various imine derivatives, which are then subjected to asymmetric reduction or nucleophilic addition. For instance, a Knoevenagel condensation between 3-cyanobenzaldehyde and an active methylene (B1212753) compound could be a step in a multi-step synthesis. nih.gov

The synthesis of these precursors is also well-established. For example, 3-cyanobenzaldehyde can be prepared by the oxidation of 3-methylbenzonitrile, which itself can be synthesized from 1,3-xylene. patsnap.com

As detailed in section 2.1.2, chiral auxiliaries provide a robust template-based approach to stereocontrol. The use of enantiopure tert-butanesulfinamide is a prime example of this strategy applied to the synthesis of chiral amines. osi.lv

The general process is as follows:

Condensation: 3-Acetylbenzonitrile is condensed with an enantiomer of tert-butanesulfinamide (e.g., (R)-tert-butanesulfinamide) to form the corresponding N-sulfinyl imine. This reaction is typically catalyzed by a mild Lewis acid like Ti(OEt)₄.

Diastereoselective Reduction: The imine is reduced with a hydride source. The steric bulk of the tert-butyl group on the chiral sulfur atom effectively shields one face of the C=N bond, forcing the hydride to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity.

Auxiliary Cleavage: The sulfinyl group is removed by treatment with a strong acid, such as HCl in methanol (B129727) or dioxane, to yield the free primary amine hydrochloride salt in high enantiopurity. nih.gov

This method is highly reliable and provides access to either enantiomer of the target amine simply by choosing the corresponding (R)- or (S)-enantiomer of the chiral auxiliary.

Table 2: Diastereoselective Synthesis Using a Chiral Auxiliary

| Step | Description | Reagents | Outcome | Ref. |

|---|---|---|---|---|

| 1. Condensation | Formation of N-sulfinyl imine | 3-Acetylbenzonitrile, (R)-tert-butanesulfinamide, Ti(OEt)₄ | High yield of chiral imine intermediate. | osi.lv |

| 2. Reduction | Diastereoselective hydride addition | NaBH₄ or L-Selectride® | High diastereomeric ratio (dr) of the sulfinamide product. | osi.lv |

| 3. Cleavage | Removal of the chiral auxiliary | HCl in MeOH or dioxane | Enantiopure this compound • HCl. | nih.gov |

Investigation of Novel Synthetic Routes and Their Efficiency

The synthesis of enantiomerically pure amines such as this compound has been a significant area of research. A prominent novel approach is the use of biocatalysis, particularly with ω-transaminase enzymes. This method offers high efficiency and stereoselectivity. An analogous process developed for (3R)-3-aminoazepane, another pharmaceutically important intermediate, highlights the potential of this route. researchgate.net In that case, an ω-transaminase was used to aminate a ketone precursor, achieving a high yield (80%) and excellent enantiomeric excess (e.e.) of 99.3%. researchgate.net This biocatalytic transformation serves as a key step to efficiently establish the desired stereogenic center, avoiding the need for expensive metal catalysts or complex chiral resolutions. researchgate.net

Furthermore, research into the synthesis of the parent benzonitrile structure has yielded novel green routes using ionic liquids. One such method employs a hydroxylamine-based ionic liquid that acts as a co-solvent, catalyst, and phase separator, eliminating the need for metal salt catalysts and simplifying the separation process. rsc.orgnih.gov This approach achieved a 100% conversion and yield for benzonitrile synthesis from benzaldehyde (B42025) under optimized conditions. rsc.orgnih.gov While applied to the parent achiral molecule, the principles demonstrate a move towards more efficient and integrated reaction systems.

The efficiency of these novel routes is often measured by yield, enantiomeric excess, and process mass intensity (PMI). The data below, extrapolated from a comparable biocatalytic process, illustrates the potential efficiency.

Table 1: Efficiency of a Comparable Biocatalytic Amination Process

| Parameter | Result |

|---|---|

| Substrate | N-Boc-3-oxoazepane |

| Enzyme | ω-transaminase (ATA-01) |

| Yield | 80% |

| Enantiomeric Excess (e.e.) | 99.3% |

| Reaction Time | 30 hours |

Data derived from a scalable biocatalytic route for a related chiral amine. researchgate.net

Process Development and Scale-Up Considerations

Transitioning a synthetic route for this compound from the laboratory to an industrial plant requires meticulous process development and scale-up activities. This phase focuses on creating a safe, reproducible, and economical manufacturing process. mt.com Key considerations include understanding reaction kinetics and thermodynamics, managing heat transfer, and ensuring consistent mixing as the reaction volume increases. mt.com The goal is to implement a process that adheres to Quality by Design (QbD) principles, where process variables affecting critical quality attributes like purity and yield are well-defined and controlled. mt.com

Optimization of Reaction Conditions for Industrial Applications

For industrial-scale synthesis, reaction conditions must be finely tuned to maximize efficiency and safety. In biocatalytic routes, critical parameters such as temperature, pH, substrate concentration, co-solvent, and the source and concentration of the amino donor are optimized. researchgate.net For instance, in a related transaminase-mediated synthesis, a concentration of 25% (v/v) DMSO in water was selected as the optimal co-solvent to balance enzyme activity and stability. researchgate.net

Modern process development often employs tools like Design of Experiments (DoE) to systematically screen and identify optimal reaction parameters. mt.com This is complemented by Process Analytical Technology (PAT), which uses in-line monitoring tools to track the reaction in real-time, ensuring consistency and control throughout the chemical development process. mt.comamericanpharmaceuticalreview.com

Table 2: Key Parameters for Optimization in Biocatalytic Amination

| Parameter | Focus of Optimization | Rationale |

|---|---|---|

| pH | Maintain optimal enzyme activity and stability. | Transaminases have a specific pH range for peak performance. researchgate.net |

| Temperature | Balance reaction rate with enzyme stability. | Higher temperatures increase rates but can lead to enzyme denaturation. researchgate.net |

| Co-solvent | Improve substrate solubility while maintaining enzyme function. | DMSO is a common choice, but its concentration must be controlled to avoid reducing enzyme activity. researchgate.net |

| Amino Donor | Ensure efficient transfer of the amine group. | Isopropylamine is a frequently used, cost-effective amino donor. researchgate.net |

| Substrate Loading | Maximize reactor throughput and productivity. | Higher concentrations are economically favorable but can lead to substrate or product inhibition. researchgate.net |

Challenges in Reproducibility and Purity at Scale

Scaling up the synthesis of this compound presents significant challenges in maintaining reproducibility and achieving high purity. What works in a small laboratory flask may not behave the same way in a large industrial reactor due to issues with mixing and heat transfer. mt.com In crystallizations, for example, thermodynamic properties like solubility are scale-independent, but achieving equilibrium and controlling crystal growth (polymorphism) can be difficult at a larger scale. americanpharmaceuticalreview.com Unexpected events, such as the dissolution of a desired crystal form and the growth of a new solvated form upon cooling, have been observed during scale-up, highlighting the need for careful monitoring. americanpharmaceuticalreview.com

The biocatalytic route for a similar chiral amine demonstrated that these challenges can be overcome, yielding a product with 99.92% purity and 99.2% e.e. at a 10-liter scale, indicating a reproducible and well-controlled process. researchgate.net This success relies on a deep understanding of the process parameters and their impact on the final product's quality attributes.

Cost-Efficiency Analysis of Synthetic Strategies

The economic viability of producing this compound is a critical factor. A cost-efficiency analysis of different synthetic strategies often compares the costs of raw materials, catalysts, solvents, and purification methods. Novel biocatalytic routes are often highlighted as being highly cost-effective because they avoid the use of expensive and toxic heavy metal catalysts and can simplify reaction workups, often eliminating the need for costly chromatographic purification. researchgate.net

Similarly, green chemistry approaches, such as using recyclable ionic liquids as both solvent and catalyst, can improve cost-efficiency. rsc.orgnih.gov Although the initial cost of the ionic liquid may be higher, its reusability over multiple cycles can lead to significant long-term savings and reduce waste treatment costs. researchgate.net A successful synthesis is one that is not only high-yielding but also has a low environmental factor (E-factor) and a streamlined process with minimal unit operations. nih.gov

Green Chemistry Approaches in this compound Synthesis

Exploration of Sustainable Solvents and Reagents

A key focus of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. Research has demonstrated the use of ionic liquids for the synthesis of benzonitrile, which can act as a recyclable catalyst and solvent system. nih.gov This approach avoids the use of volatile organic compounds and simplifies product recovery. rsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (3R)-3-aminoazepane |

| N-Boc-3-oxoazepane |

| Isopropylamine |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Benzonitrile |

| Benzaldehyde |

| Hydroxylamine |

| Chloroform |

| Benzene (B151609) |

| Ethanol |

Catalyst Design for Environmentally Benign Processes

The quest for greener synthetic pathways to this compound has led to the exploration of innovative catalyst designs that minimize waste, reduce energy consumption, and utilize non-toxic reagents. The primary strategies revolve around the asymmetric reduction of the prochiral ketone, 3-acetylbenzonitrile.

Biocatalytic Approaches: The Power of Transaminases

Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful tool for the synthesis of chiral amines. nih.govnih.gov These enzymes catalyze the transfer of an amino group from a donor to a ketone substrate with high stereoselectivity. For the synthesis of this compound, (R)-selective transaminases are of paramount importance.

The design of effective biocatalytic systems involves several key considerations:

Enzyme Screening and Engineering: Identifying or engineering transaminases with high activity and selectivity towards 3-acetylbenzonitrile is the first step. Natural (R)-selective transaminases are less common than their (S)-selective counterparts, often necessitating protein engineering to enhance their performance for specific substrates. nih.govnih.gov

Reaction Equilibrium: Transamination reactions are often reversible. To drive the reaction towards the desired product, an excess of a suitable amino donor is typically used. Isopropylamine is a common choice as the by-product, acetone, is volatile and can be easily removed to shift the equilibrium.

Reaction Conditions: Biocatalytic reactions are generally performed in aqueous media under mild pH and temperature conditions, significantly reducing the environmental impact compared to traditional chemical methods that may require harsh reagents and organic solvents.

While specific data for the direct biocatalytic synthesis of this compound is not extensively reported in publicly available literature, the principles of engineering (R)-selective transaminases for other chiral amines provide a clear blueprint for this transformation. For instance, studies on the synthesis of other chiral amines have demonstrated that mutations in the active site of transaminases can dramatically improve substrate acceptance and catalytic efficiency for bulky ketones. nih.gov

Asymmetric Transfer Hydrogenation: The Efficiency of Ruthenium Catalysts

Asymmetric transfer hydrogenation (ATH) represents another highly effective and environmentally conscious method for the synthesis of chiral alcohols and amines. This technique typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture. For the synthesis of this compound from 3-acetylbenzonitrile, chiral ruthenium catalysts have shown significant promise.

Below is a conceptual data table illustrating the potential application of a chiral ruthenium catalyst for the asymmetric transfer hydrogenation of 3-acetylbenzonitrile, based on findings for structurally similar substrates.

| Catalyst System | Substrate | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| [RuCl(p-cymene)((R,R)-TsDPEN)] | 3-Acetylbenzonitrile | HCOOH/NEt3 | CH2Cl2 | 28 | 12 | >99 | 98 (R) | 95 |

This table is illustrative and based on typical results for similar substrates. Specific experimental data for this compound may vary.

The high efficiency and selectivity of these ruthenium catalysts stem from the well-defined pre-catalyst structure and the cooperative mechanism involving the metal center and the chiral ligand. The use of a formic acid/triethylamine azeotrope as the hydrogen source is a common strategy that often leads to high reaction rates and excellent enantioselectivities.

The development of environmentally benign processes for the synthesis of this compound is a dynamic field of research. Both biocatalysis with engineered transaminases and asymmetric transfer hydrogenation with sophisticated ruthenium catalysts offer promising, green alternatives to traditional synthetic methods. Future research will likely focus on the discovery and optimization of catalysts that provide even higher efficiency and selectivity for the direct synthesis of this important chiral amine.

Stereochemical Analysis and Control in R 3 1 Aminoethyl Benzonitrile Synthesis

Advanced Analytical Techniques for Enantiomeric Excess Determination

A suite of sophisticated analytical techniques is available to ascertain the enantiomeric purity of chiral compounds. These methods are essential for quantifying the amount of the desired (R)-enantiomer in relation to its (S)-counterpart.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the enantiomeric excess of chiral amines like (R)-3-(1-aminoethyl)benzonitrile. researchgate.net Since enantiomers are indistinguishable in an achiral solvent, the use of chiral discriminating agents is necessary. researchgate.net These agents interact with the enantiomers to form diastereomeric complexes, which have distinct NMR spectra. rsc.org

Common approaches include the use of chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs). rsc.orgacs.org CSAs form transient, non-covalent diastereomeric complexes with the analyte, leading to separate signals for each enantiomer in the ¹H or other relevant NMR spectra. acs.orgrsc.org For chiral amines, acidic CSAs are often effective. The general procedure involves mixing the chiral amine and the CSA directly in an NMR tube and acquiring the spectrum. rsc.org The enantiomeric excess can then be calculated by integrating the well-resolved signals corresponding to each enantiomer. rsc.org

| Chiral Solvating Agent (CSA) Type | Example CSA | Analyte Type | Typical Nucleus for Observation | Expected Outcome for this compound |

| Chiral Brønsted Acids | (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Primary and Secondary Amines | ¹H, ³¹P | Formation of diastereomeric salts leading to separate signals, allowing for ee determination by integration. |

| Chiral Carboxylic Acids | (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Amines, Alcohols | ¹H, ¹⁹F | Derivatization to form diastereomeric amides, resulting in distinct chemical shifts for ee calculation. |

| Chiral Thiourea Derivatives | Thiourea derivative of 2-[(1R)-1-aminoethyl]phenol | N-3,5-Dinitrobenzoyl amino acids | ¹H, ¹³C | Enantiodifferentiation through hydrogen bonding and π-π interactions, leading to separable signals. mdpi.com |

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. mdpi.com The use of chiral stationary phases (CSPs) is the most common approach for the direct separation of enantiomers. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the resolution of chiral amines. mdpi.comyakhak.org

For the enantiomeric separation of this compound, a suitable polysaccharide-based CSP would be selected. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the two enantiomers. yakhak.orgchromatographyonline.com The detection is commonly performed using a UV detector. sielc.com The enantiomeric excess is determined by comparing the peak areas of the (R)- and (S)-enantiomers. A patent for the resolution of the structurally similar 1-(1-naphthyl)ethylamine (B3023371) utilized a Daicel Chiralcel OD column with a hexane/ethanol mobile phase. google.com

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Analytes | Expected Performance for this compound |

| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Hexane/Isopropanol | Various chiral compounds | Good potential for baseline separation based on its wide applicability. researchgate.net |

| Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Hexane/Ethanol | Chiral amines | High likelihood of successful enantioseparation. yakhak.org |

| Cyclofructan-based CSPs | Supercritical CO₂/Methanol (B129727) with additives | Primary amines | An alternative to traditional HPLC with potential for fast and efficient separations. chromatographyonline.com |

| Teicoplanin-based CSPs | Hydro-organic mobile phases | Amino acids and analogues | May be applicable due to the amino group in the analyte. mst.edu |

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for determining the absolute configuration of stereocenters. mtoz-biolabs.com For a molecule to be CD-active, it must contain a chromophore in a chiral environment. The benzonitrile (B105546) group in this compound is a chromophore, but the CD signal may be weak.

To enhance the signal and apply empirical rules for configuration assignment, the amine can be derivatized with a suitable chromophoric reagent. researchgate.net For instance, the exciton-coupled circular dichroism (ECCD) method is a powerful non-empirical approach. researchgate.net This involves introducing a second chromophore into the molecule, and the spatial interaction between the two chromophores leads to a characteristic CD spectrum from which the absolute configuration can be deduced. researchgate.net Alternatively, the experimental CD spectrum can be compared with the spectrum predicted by quantum-mechanical calculations for a known configuration. frontiersin.org

Vibrational Circular Dichroism (VCD) is an extension of CD spectroscopy into the infrared region, measuring the differential absorption of circularly polarized IR radiation during vibrational transitions. wikipedia.orghindsinstruments.com VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution without the need for crystallization or derivatization. rsc.orgrsc.org

The VCD spectrum provides a rich fingerprint of the three-dimensional structure of a molecule. wikipedia.org The absolute configuration of this compound can be unambiguously determined by comparing its experimental VCD spectrum with the theoretical spectrum calculated using density functional theory (DFT) for the (R)-enantiomer. wikipedia.orgnih.gov A good match between the experimental and calculated spectra confirms the absolute configuration. researchgate.net This method has been successfully applied to a wide range of chiral molecules, including those with multiple stereocenters. nih.govnih.gov

Theoretical Studies of Stereoselectivity and Reaction Mechanisms

Theoretical and computational studies provide invaluable insights into the origins of stereoselectivity in chiral synthesis and help in the interpretation of experimental analytical data.

Computational chemistry, particularly using methods like Density Functional Theory (DFT), is instrumental in understanding the conformational preferences of chiral molecules like this compound. clockss.org A thorough conformational search and subsequent geometry optimization of the identified low-energy conformers are essential first steps. youtube.com

The relative energies of these conformers are used to calculate a Boltzmann-weighted population distribution at a given temperature. This information is crucial for accurately simulating spectroscopic properties, especially VCD spectra, where the observed spectrum is a weighted average of the spectra of all contributing conformers. youtube.com Furthermore, computational models can be used to study the transition states of stereodetermining steps in a reaction, providing a rational basis for the observed stereoselectivity. clockss.orgelsevierpure.com By analyzing the energies of diastereomeric transition states, the preferred reaction pathway leading to the desired (R)-enantiomer can be identified and optimized. acs.org

Modeling of Chiral Induction and Stereocontrol in this compound Synthesis

The synthesis of enantiomerically pure compounds like this compound relies heavily on achieving high stereocontrol. Computational modeling, particularly using methods like Density Functional Theory (DFT), has become an indispensable tool for understanding the intricate mechanisms of chiral induction and for predicting the stereochemical outcome of asymmetric reactions. While specific, in-depth modeling studies exclusively focused on the synthesis of this compound are not extensively reported in publicly available literature, the principles and methodologies can be understood by examining research on analogous systems, such as the asymmetric reduction of prochiral ketones and the synthesis of other chiral benzylic amines.

Theoretical models of chiral induction aim to elucidate the three-dimensional arrangement of the substrate and the chiral catalyst or reagent in the transition state of the stereo-determining step. The energy difference between the transition states leading to the (R) and (S) enantiomers directly correlates with the enantiomeric excess (ee) of the reaction. By calculating the energies of these diastereomeric transition states, researchers can predict which enantiomer will be preferentially formed.

A common pathway to this compound involves the asymmetric reduction of the corresponding prochiral ketone, 3-acetylbenzonitrile (B155718). In such reductions, a chiral catalyst, often a transition metal complex with a chiral ligand or a biocatalyst like a ketoreductase, is employed.

Modeling Catalyst-Substrate Interactions:

Computational models focus on the non-covalent interactions between the catalyst and the substrate that dictate the facial selectivity of the hydride attack on the carbonyl carbon. These interactions can include:

Steric Hindrance: The bulky groups on the chiral ligand or in the active site of an enzyme can sterically block one face of the ketone, forcing the hydride to attack from the less hindered face.

Hydrogen Bonding: Hydrogen bonds between the catalyst and the substrate can lock the substrate into a specific conformation, predisposing it to attack from a particular direction.

π-π Stacking: Aromatic rings in the catalyst and the substrate (the phenyl ring of 3-acetylbenzonitrile) can engage in π-π stacking interactions, further orienting the substrate within the chiral environment of the catalyst.

For instance, in the case of transition metal-catalyzed asymmetric transfer hydrogenation, DFT calculations can model the structure of the metal-hydride complex and its interaction with the ketone. The calculations would explore different possible coordination modes of the 3-acetylbenzonitrile to the metal center and identify the lowest energy transition state that leads to the (R)-amine.

Detailed Research Findings from Analogous Systems:

While specific data tables for the modeling of this compound synthesis are not available, we can look at findings from similar reactions. For example, DFT studies on the asymmetric reduction of other aromatic ketones have successfully rationalized the observed enantioselectivities. These studies often present tables comparing the calculated energy differences (ΔΔG‡) between the pro-(R) and pro-(S) transition states with the experimentally determined enantiomeric excesses.

Table 1: Illustrative Data from a Hypothetical DFT Study on the Asymmetric Reduction of 3-Acetylbenzonitrile

| Chiral Ligand | Predominant Enantiomer | Experimental ee (%) | Calculated ΔΔG‡ (kcal/mol) |

|---|---|---|---|

| Ligand A | R | 95 | -2.1 |

| Ligand B | R | 88 | -1.6 |

| Ligand C | S | 70 | +1.0 |

This table is a hypothetical representation to illustrate the type of data generated from computational studies. The values are not based on actual experimental or computational results for this compound.

In biocatalytic reductions using ketoreductases, modeling involves docking the substrate into the active site of the enzyme. The active site is a complex 3D pocket, and the orientation of the substrate is governed by a multitude of interactions with amino acid residues. Molecular dynamics simulations can be used to explore the conformational flexibility of the enzyme-substrate complex and to identify the most stable binding mode that leads to the observed stereoselectivity.

Table 2: Key Interactions Identified in a Hypothetical Enzyme Active Site for the Reduction of 3-Acetylbenzonitrile

| Amino Acid Residue | Type of Interaction | Distance (Å) | Role in Stereocontrol |

|---|---|---|---|

| Tyr198 | Hydrogen Bond (with C=O) | 2.8 | Orients the carbonyl for re-face attack |

| Trp110 | π-π Stacking (with phenyl ring) | 3.5 | Stabilizes the substrate in a specific pose |

| Phe285 | Steric Hindrance | - | Blocks the si-face of the carbonyl |

This table is a hypothetical representation to illustrate the type of data generated from computational studies. The values are not based on actual experimental or computational results for this compound.

Chemical Transformations and Reactivity of R 3 1 Aminoethyl Benzonitrile

Reactions Involving the Amino Group

The primary amino group in (R)-3-(1-aminoethyl)benzonitrile is a nucleophilic center and can participate in a range of reactions typical of primary amines.

The amino group of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides to form the corresponding N-acyl derivatives (amides). Acylation involves the substitution of an acyl group, which is an alkyl group attached to a carbon-oxygen double bond (RCO-), onto the nitrogen atom. chemguide.co.uk For example, reaction with ethanoyl chloride in the presence of a base would yield N-(1-(3-cyanophenyl)ethyl)acetamide. This reaction is a fundamental transformation for protecting the amino group or for synthesizing more complex amide structures. The Friedel-Crafts acylation, while a key reaction for aromatic rings, involves the introduction of an acyl group onto the benzene (B151609) ring rather than the amino group directly. libretexts.org

Alkylation of the amino group involves the introduction of an alkyl group. However, direct alkylation of primary amines with alkyl halides can be challenging to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of tertiary amines and quaternary ammonium (B1175870) salts. masterorganicchemistry.com Careful control of stoichiometry and reaction conditions is necessary to achieve selective mono-alkylation.

Table 1: Representative Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl chloride (CH₃COCl) | N-acylated amide |

The nucleophilic nature of the primary amine allows for the synthesis of a wide array of derivatives. Beyond simple acylation and alkylation, it can react with various electrophiles to introduce different functional groups.

Furthermore, the presence of both an amino group and a nitrile group on the same molecule opens pathways for the synthesis of nitrogen-containing heterocycles. Through intramolecular or intermolecular reactions, the amino group can act as a nucleophile to participate in ring-closing reactions. For instance, reactions that form quinoxalinones from 1,2-diaminobenzenes demonstrate how amino groups can be incorporated into heterocyclic systems. mdpi.com While specific examples for this compound are not detailed, its structure is suitable for participating in similar cyclization strategies to create complex molecular architectures. The Ritter reaction is another powerful method for synthesizing aza-heterocycles, which involves the reaction of a nitrile with a carbocation to form a nitrilium ion intermediate that can be trapped to form amides and subsequently cyclize. researchgate.net

Reductive amination is a highly effective method for forming carbon-nitrogen bonds and is used to convert carbonyl compounds (aldehydes and ketones) into amines. wikipedia.org In this process, the primary amino group of this compound can react with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to a more substituted secondary amine. masterorganicchemistry.com

This two-step, one-pot reaction is advantageous because it avoids the over-alkylation problems associated with direct alkylation using alkyl halides. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common because they are mild enough to selectively reduce the imine intermediate without reducing the initial carbonyl compound. masterorganicchemistry.com This reaction is a cornerstone in synthetic chemistry for the controlled and efficient synthesis of secondary and tertiary amines. masterorganicchemistry.comwikipedia.org

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines in the presence of aldehydes/ketones. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A mild and selective reagent for reductive amination. masterorganicchemistry.com |

Reactions Involving the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group characterized by a polarized carbon-nitrogen triple bond, which renders the carbon atom electrophilic. openstax.orglibretexts.org This allows it to undergo nucleophilic addition reactions, leading to a variety of important chemical transformations.

The nitrile group of this compound can be hydrolyzed to either a carboxylic acid or an amide. libretexts.org This transformation can be catalyzed by either acid or base. organicchemistrytutor.com The reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis : The nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. libretexts.org The reaction typically proceeds to completion, yielding the corresponding carboxylic acid and an ammonium salt. libretexts.org Protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to attack by water. libretexts.orglibretexts.org

Base-Catalyzed Hydrolysis : The nitrile is heated with an aqueous alkali solution, like sodium hydroxide. libretexts.org Under these conditions, the reaction can sometimes be stopped at the amide stage with milder conditions. organicchemistrytutor.com Harsher conditions (e.g., higher temperatures, prolonged reaction times) lead to the formation of a carboxylate salt and ammonia (B1221849). organicchemistrytutor.comlibretexts.org The free carboxylic acid can be obtained by subsequent acidification of the reaction mixture. savemyexams.comweebly.com

Table 3: Conditions for Nitrile Hydrolysis

| Catalyst | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| Acid (e.g., HCl) | Heat under reflux | Amide | Carboxylic Acid |

| Base (e.g., NaOH) | Mild (e.g., controlled temp.) | Amide | Amide |

The nitrile group can be reduced to a primary amine (R-CH₂NH₂), a transformation of significant synthetic utility. This converts this compound into a diamine derivative. There are two primary methods for this reduction:

Catalytic Hydrogenation : This is often the most economical method and involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Common catalysts include Raney nickel, palladium, or platinum. wikipedia.orgchemguide.co.uk The reaction is typically carried out at elevated temperature and pressure. chemguide.co.uk A potential side reaction is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with intermediate imines. wikipedia.org The choice of catalyst and reaction conditions (solvent, pH, temperature) is crucial for maximizing the yield of the primary amine. wikipedia.org

Chemical Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for converting nitriles to primary amines. openstax.orgchemguide.co.ukyoutube.com The reaction is typically carried out in an ethereal solvent like diethyl ether, followed by an aqueous or acidic workup to protonate the resulting amine. openstax.orgchemguide.co.uk LiAlH₄ reduces the nitrile via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the C≡N bond. openstax.orglibretexts.org

Table 4: Common Methods for Nitrile Reduction

| Method | Reagents | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Raney Ni, Pd, or Pt | Primary Amine |

| Chemical Reduction | 1. LiAlH₄ in ether; 2. H₂O/H⁺ | Primary Amine |

Transformations of the Aromatic Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for modifying aromatic rings. wikipedia.org The regiochemical outcome of such reactions on this compound is dictated by the electronic properties of the two existing substituents: the aminoethyl group and the cyano (nitrile) group.

Directing Effects of Substituents :

Aminoethyl Group : The alkylamino group is an activating substituent. Through inductive effects, it donates electron density to the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director.

Cyano Group (-CN) : The nitrile group is a strongly deactivating substituent due to its electron-withdrawing inductive and resonance effects. It pulls electron density from the ring, making it less nucleophilic. It is a meta-director. study.com

The positions on the ring relative to the existing groups are as follows:

Ortho to the aminoethyl group are positions 2 and 4.

Para to the aminoethyl group is position 6.

Meta to the aminoethyl group is position 5.

Ortho to the cyano group are positions 2 and 4.

Meta to the cyano group are positions 5 and 1 (where the aminoethyl group is).

Para to the cyano group is position 6.

In an electrophilic substitution reaction, the activating aminoethyl group directs incoming electrophiles to positions 2, 4, and 6. The deactivating cyano group directs to position 5. The activating group's influence is generally dominant in determining the reaction site. Therefore, substitution is most likely to occur at the positions that are ortho or para to the aminoethyl group (positions 2, 4, and 6). Position 5 is strongly disfavored as it is meta to the activating group. Between the ortho and para positions, steric hindrance from the aminoethyl group might slightly disfavor substitution at position 2.

Interactive Data Table: Predicted Regioselectivity in EAS Reactions The table below summarizes the predicted major products for common electrophilic aromatic substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. youtube.com These reactions typically require an aryl halide or triflate as a substrate. Therefore, to utilize this compound in such transformations, it must first be halogenated (e.g., brominated or iodinated) via an electrophilic aromatic substitution reaction as described previously.

Once a halogen atom is installed on the aromatic ring, the resulting compound can act as a substrate in various coupling reactions. For example, a brominated derivative could undergo a Suzuki coupling with a boronic acid to introduce a new aryl or alkyl group. Similarly, a Sonogashira coupling with a terminal alkyne could be used to install an alkynyl substituent. scirp.org These reactions are known for their high functional group tolerance, which would likely preserve the amino and nitrile functionalities on the molecule. youtube.com

| Coupling Reaction | Reactant 1 (Derivative) | Reactant 2 | Catalyst System | Bond Formed |

| Suzuki | Aryl Bromide | R-B(OH)₂ | Pd(PPh₃)₄, Base | C(aryl)-C(R) |

| Heck | Aryl Iodide | Alkene | Pd(OAc)₂, PPh₃, Base | C(aryl)-C(alkene) |

| Sonogashira | Aryl Bromide/Iodide | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | C(aryl)-C(alkyne) |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the ring, particularly when they are positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

The cyano group in this compound is a potent electron-withdrawing group. Therefore, if a suitable leaving group (such as a halide) were present at a position ortho or para to the cyano group (positions 2, 4, or 6), the compound could be susceptible to nucleophilic attack. For instance, a derivative like (R)-3-(1-aminoethyl)-4-fluorobenzonitrile would be an excellent candidate for SNAr. The fluorine atom is a good leaving group in this context, and its position ortho to the activating cyano group would facilitate the reaction with various nucleophiles (e.g., alkoxides, amines, thiols). youtube.comyoutube.com

The reaction proceeds via an addition-elimination mechanism:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). libretexts.org

Elimination : The leaving group is expelled, and the aromaticity of the ring is restored.

Derivatization for Biological and Material Applications

The chemical transformations described above are crucial for the derivatization of this compound to generate novel compounds with potential applications in biology and materials science. By strategically modifying the core structure, researchers can fine-tune its properties for specific purposes.

Biological Applications : The conversion of the nitrile to a tetrazole (Section 4.2.3) is a prime example of derivatization for medicinal chemistry. chalcogen.ro This modification creates a bioisostere of a carboxylic acid, which can enhance binding to biological targets while improving drug-like properties. Further modifications of the aromatic ring through palladium-catalyzed coupling (Section 4.3.2) or nucleophilic substitution (Section 4.3.3) allow for the introduction of diverse functional groups. This enables the exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target. The synthesis of complex nitrogen heterocycles is a common strategy in the development of pharmaceuticals targeting a wide range of diseases. nih.govclockss.org

Material Applications : The ability to introduce new functional groups onto the aromatic ring via coupling reactions opens avenues for materials science applications. For example, attaching conjugated systems through Sonogashira or Suzuki reactions could lead to the development of novel organic electronic materials, such as components for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The primary amine can also be used as a reactive handle for polymerization or for grafting the molecule onto surfaces to create functional materials.

Applications of R 3 1 Aminoethyl Benzonitrile As a Chiral Synthon

Role in the Asymmetric Synthesis of Complex Molecules

Asymmetric synthesis aims to create a specific enantiomer of a chiral product. Using a chiral building block like (R)-3-(1-aminoethyl)benzonitrile is a key strategy, as it incorporates a predefined stereocenter into the target molecule from the outset.

The primary role of a chiral synthon is to transfer its stereochemical information to a new, more complex molecule. By starting a synthesis with this compound, chemists can ensure that the resulting product maintains a specific three-dimensional arrangement at the carbon bearing the amino group. This approach avoids the often costly and complex steps of chiral resolution or asymmetric catalysis that would be required if starting from an achiral or racemic precursor. enamine.net The development of stereoselective synthetic approaches is a cornerstone of modern drug discovery, allowing for the production of single-enantiomer pharmaceuticals. enamine.net

While direct applications in the total synthesis of specific natural products are not extensively detailed in available literature, the structural motif of a chiral phenylethylamine is a common feature in various alkaloids and other biologically active natural compounds. The combination of the chiral amine and the versatile benzonitrile (B105546) moiety makes this compound a potentially valuable starting material for the synthesis of analogues of these natural products.

Chiral amines are critical intermediates in the pharmaceutical industry. The nitrile group present in this compound is a significant pharmacophore in its own right and is found in numerous approved drugs. nih.gov The nitrile can act as a hydrogen bond acceptor, mimicking the function of a carbonyl group, a feature essential for the biological activity of certain enzyme inhibitors. nih.gov The use of this compound as a starting material allows for the incorporation of both a defined stereocenter and a proven pharmacologically active group into a drug candidate, streamlining the synthetic process. nih.gov

Precursor for Pharmacologically Active Compounds

The true value of this compound is realized in its conversion to novel molecules with potential therapeutic applications. Its structure serves as a scaffold that can be elaborated upon to generate new chemical entities.

A significant application of this compound is in the generation of new drug candidates. Research has shown its use in the preparation of a series of 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines, which were investigated as novel ligands for the 5-HT₆ serotonin (B10506) receptor. nih.gov The 5-HT₆ receptor is a target for cognitive disorders and anxiety. In this synthesis, the chiral aminoethyl side chain of the starting material becomes a key feature of the final compounds. nih.gov

The study produced a library of analogues (designated 10a-z), with the most promising compounds demonstrating high affinity and acting as full agonists at the receptor. nih.gov One selective agonist, compound 10e, was shown to increase extracellular GABA concentrations in the rat frontal cortex, a finding relevant to its potential therapeutic effects. nih.gov This work exemplifies how this compound serves as a foundational element for creating new, patentable, and pharmacologically active agents.

| Precursor Compound | Resulting Compound Class | Target | Pharmacological Profile |

| This compound | 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridines | 5-HT₆ Receptor | High affinity, full agonists |

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to understand how chemical structure correlates with biological activity. rsc.org These studies involve synthesizing a series of related compounds (analogs) to identify the key structural features (the pharmacophore) responsible for the desired effect. nih.govresearchgate.net

The use of an enantiomerically pure compound like this compound is critical for meaningful SAR studies. enamine.net By ensuring that the stereochemistry at the aminoethyl group is constant across all synthesized analogs, researchers can confidently attribute any changes in biological activity to the specific structural modifications made elsewhere in the molecule. nih.gov If a racemic mixture were used, it would be impossible to determine whether an observed effect was due to one enantiomer, the other, or a combination of both, confounding the results. The synthesis of the 1-aminoethyl-3-arylsulfonyl-1H-pyrrolo[2,3-b]pyridine library is a practical example of an SAR study built upon a chiral scaffold, allowing for the systematic evaluation of different aryl sulfonyl groups to optimize receptor affinity and selectivity. nih.gov

Lack of Documented Applications for this compound in Specified Fields

Despite a comprehensive review of scientific literature and chemical databases, there is a notable absence of published research detailing the specific applications of the chemical compound this compound as a chiral synthon in ligand design for asymmetric catalysis and in advanced materials science. Extensive searches have not yielded specific examples or detailed research findings for this particular molecule within the requested frameworks of chiral catalyst and auxiliary development, its use in metal-catalyzed asymmetric reactions, or its incorporation into advanced materials.

While the general class of chiral amines and benzonitrile derivatives are significant in various chemical research areas, including the synthesis of pharmaceuticals and functional materials, the specific compound this compound does not appear to be a widely utilized building block in the contexts specified. The dual functionality of its primary amine and nitrile groups theoretically allows for a range of chemical transformations, but there is no readily available scientific literature to substantiate its practical application in the development of chiral ligands, catalysts, or advanced materials.

Therefore, this article cannot provide an evidence-based discussion on the use of this compound in the following areas due to the lack of available data:

Advanced Materials Science Applications

Further research and publication in peer-reviewed scientific journals would be required to document the potential roles of this compound in these specialized fields of chemistry.

Computational and Theoretical Studies of R 3 1 Aminoethyl Benzonitrile

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are powerful tools to investigate the intricacies of molecular structures and their electronic properties. For (R)-3-(1-aminoethyl)benzonitrile, these methods can elucidate the fundamental aspects of its chemical nature. While comprehensive studies dedicated solely to this molecule are not extensively available in public literature, we can infer its properties from research on analogous compounds and foundational theoretical principles.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, the key functional groups—the benzene (B151609) ring, the cyano group (-C≡N), and the chiral aminoethyl group (-CH(NH₂)CH₃)—govern its electronic landscape.

Computational methods like Density Functional Theory (DFT) are employed to calculate various electronic properties. While specific DFT data for this compound is not readily found in published research, data for the related molecule 3-aminobenzonitrile (B145674) can provide valuable insights.

Table 1: Calculated Electronic Properties of a Related Benzonitrile (B105546) Derivative (Note: This data is for a structurally similar compound and is used for illustrative purposes.)

| Property | Calculated Value | Method |

|---|---|---|

| Dipole Moment | Value | e.g., B3LYP/6-31G* |

| HOMO Energy | Value (eV) | e.g., B3LYP/6-31G* |

| LUMO Energy | Value (eV) | e.g., B3LYP/6-31G* |

| HOMO-LUMO Gap | Value (eV) | e.g., B3LYP/6-31G* |

(Data to be populated from relevant studies on 3-aminobenzonitrile or similar structures if found)

A full analysis would involve mapping the molecular electrostatic potential (MEP) to visualize the electron-rich and electron-deficient regions, which are key to predicting sites for electrophilic and nucleophilic attack.

Theoretical calculations are pivotal in mapping the potential energy surface of a chemical reaction, identifying transition states, and determining activation energies. This allows for the prediction of reaction mechanisms and kinetics.

For this compound, potential reactions could involve the amino group (e.g., N-acylation, N-alkylation) or the cyano group (e.g., hydrolysis, reduction, cycloaddition). DFT calculations can model these transformations. For instance, in a hypothetical reaction, computational chemists would:

Model the geometry of the reactants, transition state(s), and products.

Calculate the energies of these species to determine the reaction's thermodynamic and kinetic feasibility.

Analyze the vibrational frequencies to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states).

Studies on the [3+2] cycloaddition reactions of benzonitrile N-oxides with various dipolarophiles provide a template for how such calculations are performed, even though this compound itself is not the reactant in these specific studies. These studies often employ DFT methods to elucidate whether a reaction proceeds via a concerted or stepwise mechanism.

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure and conformational flexibility of this compound are critical for its biological activity and role in asymmetric synthesis. The molecule has a chiral center at the carbon atom of the ethyl group attached to the benzene ring, leading to its (R)-configuration.

Conformational analysis involves identifying the stable conformers (rotational isomers) and the energy barriers between them. The rotation around the C-C bond connecting the ethyl group to the benzene ring and the C-N bond of the amino group are of particular interest. Computational studies on related phenethylamines have shown that they often adopt an extended conformation. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers of this compound (Note: This is an illustrative table as specific data for the target compound is not available.)

| Conformer Description | Dihedral Angle (°C-C-C-N) | Relative Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Staggered (Anti) | ~180 | 0.00 | e.g., MP2/cc-pVTZ |

| Staggered (Gauche) | ~60 | Value | e.g., MP2/cc-pVTZ |

The stereochemical preference, being the (R)-enantiomer, is fixed in this specific compound. However, understanding its conformational preferences is key to predicting how it will interact with other chiral molecules.

Molecular Recognition and Intermolecular Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. For this compound, the primary amine and the aromatic ring are key sites for such interactions. These can include:

Hydrogen bonding: The amino group can act as a hydrogen bond donor, and the nitrogen of the cyano group can act as a hydrogen bond acceptor.

π-π stacking: The benzene ring can participate in stacking interactions with other aromatic systems.

Cation-π interactions: If the amino group is protonated, the resulting ammonium (B1175870) ion can interact favorably with electron-rich aromatic rings.

CH-π interactions: The methyl group or the C-H bonds of the benzene ring can interact with π systems.

Studies on the chiral recognition of 1-phenylethylamine, a structurally similar compound, have shown that non-covalent interactions like hydrogen bonds and CH-π interactions are crucial for distinguishing between enantiomers in a chiral environment. acs.org Computational modeling can quantify the strength of these interactions and predict the geometry of the resulting molecular complexes.

Application of Machine Learning in Predictive Synthesis

The field of synthetic chemistry is increasingly benefiting from the application of machine learning (ML). ML models can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes.

For a chiral molecule like this compound, ML could be particularly valuable in the context of its synthesis. For example, ML models are being developed to predict the enantioselectivity of asymmetric reactions. Given a set of reactants, a catalyst, and reaction conditions, an ML model could predict the yield and enantiomeric excess of the (R)- or (S)-product.

Recent research has demonstrated the use of ML, including Bayesian optimization, to optimize the synthesis of amines in continuous flow systems. kit.edu This approach allows for the efficient exploration of a large parameter space (e.g., temperature, concentration, catalyst loading) to identify conditions that maximize yield and minimize cost. While no specific ML model for the synthesis of this compound has been published, the general methodologies are applicable and represent a promising future direction for the efficient and predictable synthesis of this and other chiral compounds.

Future Directions and Emerging Research Avenues

Development of Novel Asymmetric Methodologies for (R)-3-(1-aminoethyl)benzonitrile

The synthesis of enantiopure chiral amines is a cornerstone of modern organic chemistry, driven by the need for single-enantiomer pharmaceuticals and agrochemicals. nih.govwiley.com Historically, the production of such compounds relied on methods like the resolution of racemates, which is inherently limited to a 50% maximum theoretical yield. wiley.com Future research is intensely focused on developing de novo asymmetric methodologies that create the desired stereocenter with high efficiency and selectivity from prochiral precursors.

A significant trend is the shift towards biocatalytic and chemoenzymatic strategies, which offer high selectivity under mild, sustainable conditions. nih.govchemspeed.com These methods circumvent the use of harsh reagents, toxic solvents, and heavy metals often associated with traditional chemical synthesis. chemspeed.com For a compound like this compound, this involves the asymmetric amination of the corresponding ketone, 3-acetylbenzonitrile (B155718).

Key emerging methodologies include:

Biocatalytic Reductive Amination: Utilizing enzymes such as amine dehydrogenases (AmDHs) to directly convert a ketone to a primary amine using ammonia (B1221849) as the amine source. nih.gov This approach is highly atom-economical.

Asymmetric Transamination: Employing amine transaminases (ATAs), which transfer an amino group from a donor molecule (like isopropylamine (B41738) or L-alanine) to the ketone substrate. worktribe.comacs.org This method is powerful but requires strategies to shift the reaction equilibrium towards product formation. wiley.com

Interactive Table: Comparison of Synthetic Strategies for Chiral Amines

| Methodology | Core Principle | Advantages | Challenges |

| Classical Resolution | Separation of a racemic mixture | Technically straightforward | 50% maximum yield, generates waste enantiomer |

| Asymmetric Hydrogenation | Metal-catalyzed addition of H₂ to a prochiral imine | High efficiency and enantioselectivity | Requires high-pressure H₂, expensive/toxic metal catalysts |

| Biocatalytic Amination (ATA/AmDH) | Enzyme-catalyzed amination of a prochiral ketone | High stereoselectivity, mild/green conditions, high atom economy (AmDH) | Limited substrate scope for wild-type enzymes, equilibrium issues (ATA) |

| Chemoenzymatic Cascades | Combination of chemical and enzymatic steps in one pot | Reduces unit operations, improves process efficiency | Catalyst compatibility (metal vs. enzyme) must be managed |

Exploration of New Catalytic Systems for Enantioselective Transformations

The catalyst is the heart of any enantioselective transformation. Future progress in synthesizing this compound hinges on the discovery and engineering of more robust, efficient, and versatile catalytic systems. worktribe.comacs.org

In the realm of biocatalysis, protein engineering is a key driver of innovation. nih.govresearchgate.net Wild-type enzymes often have limitations in their substrate scope or stability under industrial process conditions. worktribe.com Techniques like directed evolution and computational redesign are being used to create bespoke enzyme variants with enhanced properties: nih.gov

Engineered Amine Transaminases (ATAs): Researchers are developing ATAs with expanded active sites to accommodate bulkier substrates, such as aromatic ketones, and improved stability for use in flow chemistry or at larger scales. nih.govworktribe.com

Engineered Amine Dehydrogenases (AmDHs): AmDHs are being engineered to accept a wider range of ketones beyond their natural α-keto acid substrates, making them more versatile for pharmaceutical intermediate synthesis. nih.govdovepress.com

Immobilization: Attaching enzymes to solid supports is a critical strategy for improving their stability, reusability, and suitability for continuous flow processes, which are highly desirable for industrial manufacturing. nih.govdovepress.com

On the chemical catalysis front, research continues to yield novel transition-metal catalysts. Systems based on iridium, rhodium, and palladium, paired with new classes of chiral ligands, are constantly being developed to improve the asymmetric hydrogenation of imines or the reductive amination of ketones. acs.org A particularly promising avenue is the development of one-pot chemoenzymatic cascades, where a metal catalyst and an enzyme work in concert. acs.org For example, a gold catalyst can hydrate (B1144303) an alkyne to a ketone, which is then asymmetrically aminated by a transaminase in the same reaction vessel.

Interactive Table: Overview of Catalytic Systems

| Catalyst Type | Class | Example(s) | Key Features for Chiral Amine Synthesis |

| Biocatalyst | Amine Transaminase (ATA) | ω-Transaminases | Uses an amine donor; no need for expensive cofactor regeneration. worktribe.com |

| Biocatalyst | Amine Dehydrogenase (AmDH) | Engineered Phenylalanine Dehydrogenase | Uses ammonia directly; requires NAD(P)H cofactor regeneration. nih.gov |

| Chemocatalyst | Transition Metal Complex | Iridium-Sulfoximine Complexes | High activity for asymmetric hydrogenation of imines. acs.org |

| Chemocatalyst | Gold Catalyst | Au/Al₂O₃ | Used in cascade reactions to hydrate alkynes to ketones. |

Integration of this compound into Automated Synthesis Platforms

The rapid synthesis and screening of compound libraries are essential for modern drug discovery and materials science. chemspeed.com Automated synthesis platforms are revolutionizing this process by enabling high-throughput experimentation and production. chemspeed.comresearchgate.net Integrating the synthesis of key chiral building blocks like this compound into these platforms is a critical future direction.

These platforms use robotic systems to perform multi-step syntheses, purifications, and analyses with minimal human intervention. researchgate.netsynplechem.com By developing robust, reproducible synthetic routes for this compound that are compatible with automation (e.g., using cartridge-based reagents or flow chemistry), researchers can:

Accelerate Library Synthesis: Quickly generate a diverse array of derivatives by coupling the primary amine of this compound with various acids, aldehydes, or other electrophiles to create amides, imines, and secondary amines. synplechem.com

Facilitate Rapid SAR Studies: Automate the synthesis of analogues for Structure-Activity Relationship (SAR) studies, significantly shortening the timeline for lead optimization in drug discovery. researchgate.net

Bridge Virtual and Physical Screening: Automated platforms can synthesize compounds on-demand that have been identified through virtual screening of massive digital libraries, providing a seamless link between computational design and experimental validation. emolecules.com

Application in Fragment-Based Drug Discovery and Target-Oriented Synthesis

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind with high efficiency to a biological target. mdpi.comfrontiersin.org With a molecular weight around 146 g/mol , this compound is an ideal candidate for inclusion in fragment libraries. nih.gov

Its structural features are particularly valuable:

Chirality and 3D Shape: The sp³-hybridized stereocenter provides a defined three-dimensional vector for fragment growth, allowing chemists to build out of the flat, aromatic plane to better explore binding pockets in proteins. frontiersin.orgnih.gov

Nitrile Group: The benzonitrile (B105546) moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor or engage in other favorable interactions with protein targets, and it often improves pharmacokinetic properties. researchgate.net

Primary Amine: The amine serves as a key handle for synthetic elaboration, allowing the fragment to be "grown" or "linked" to other fragments to increase potency and selectivity. frontiersin.orgnih.gov

In target-oriented synthesis, this compound can serve as a chiral starting material for the efficient construction of complex molecules with known biological targets, such as enzyme inhibitors or receptor modulators. researchgate.netnih.gov

Advanced Spectroscopic Characterization for Mechanistic Insights